(E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one
Description
This compound is a chalcone derivative featuring a conjugated enone system (C=O–C=C) bridging two aromatic moieties: a 4-chlorophenyl group and a pyrazole ring substituted with a 4-chlorophenyl and a phenyl group. Its molecular formula is C₂₄H₁₇Cl₂N₂O, with a molecular weight of 384.863 g/mol . While direct pharmacological data are absent in the provided evidence, analogous chalcone-pyrazole hybrids are frequently explored for antimicrobial, anti-inflammatory, and anticancer activities due to their structural resemblance to bioactive scaffolds .
Properties
Molecular Formula |
C24H16Cl2N2O |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H16Cl2N2O/c25-20-11-6-17(7-12-20)23(29)15-10-19-16-28(22-4-2-1-3-5-22)27-24(19)18-8-13-21(26)14-9-18/h1-16H/b15-10+ |
InChI Key |
OLXQVTRNKZHHOK-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/C(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the desired chalcone.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
(E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the chalcone into its corresponding alcohol.
Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, which can be useful intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has shown that chalcones and their derivatives can act as potential therapeutic agents for various diseases, including cancer, diabetes, and cardiovascular diseases.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It can also interact with cellular receptors and signaling pathways, leading to the modulation of gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Key structural analogs differ in substituents on the phenyl and pyrazole rings, altering electronic and steric profiles:
Electronic Effects:
- Chlorine vs. Bromine : Bromine’s lower electronegativity but larger size may enhance hydrophobic interactions in biological systems .
- Nitro (NO₂): Strong electron-withdrawing effect stabilizes the enone system and may enhance reactivity in nucleophilic additions .
Crystallographic and Physical Properties
Key Observations:
- Crystal Packing: Electron-withdrawing groups (e.g., NO₂) increase molecular dipole moments, influencing triclinic packing in ’s compound .
- Thermal Stability : Higher melting points (e.g., 478–480 K in ) correlate with nitro groups’ strong intermolecular interactions.
Biological Activity
(E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , and its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has indicated that chalcone derivatives can inhibit cell proliferation in various cancer cell lines. A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth1.
Antimicrobial Properties
The antimicrobial activity of this compound was evaluated against several bacterial strains. It showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antimicrobial agents2.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
Chalcones, including this compound, have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies indicated that the compound could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages3.
The biological activities of this compound are believed to be mediated through various mechanisms:
- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, facilitating programmed cell death.
- Antioxidant Activity : The presence of phenolic structures in chalcones contributes to their ability to scavenge free radicals and reduce oxidative stress4.
Case Studies
Several case studies have investigated the effects of this compound:
- A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage5.
- In another study focused on its antimicrobial properties, the compound was tested against clinical isolates of resistant bacterial strains, showing significant activity that could be leveraged for therapeutic applications6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
